molecular formula C21H17ClFNO3S2 B2960561 2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide CAS No. 338398-82-6

2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide

Cat. No.: B2960561
CAS No.: 338398-82-6
M. Wt: 449.94
InChI Key: FYKIWZDUBMPNNQ-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide features a benzamide core with distinct substituents:

  • 2-Chloro and 4-(methylsulfonyl) groups on the benzene ring, which confer electron-withdrawing properties and influence reactivity.
  • An N-substituent consisting of a phenyl group modified with a (4-fluorophenyl)sulfanylmethyl moiety.

Structurally, the methylsulfonyl group (SO₂CH₃) at position 4 and chloro at position 2 create a polarized aromatic system, while the N-linked substituent provides steric bulk and lipophilicity. Such features are common in pharmacologically active sulfonamides and benzamides, which are often explored for antimicrobial, antitumor, or enzyme-inhibitory activities .

Properties

IUPAC Name

2-chloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO3S2/c1-29(26,27)18-10-11-19(20(22)12-18)21(25)24-16-6-2-14(3-7-16)13-28-17-8-4-15(23)5-9-17/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKIWZDUBMPNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide , also known by its CAS number 338398-82-6, is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data tables.

  • Molecular Formula : C21H17ClFNO3S2
  • Molecular Weight : 449.95 g/mol
  • CAS Number : 338398-82-6

This compound contains a chloro group, a fluorophenyl sulfanyl moiety, and a methylsulfonyl group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with the target compound. For example, derivatives of 2-(4-methylsulfonylphenyl) indole have shown significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget StrainMinimum Inhibitory Concentration (MIC) µg/mL
7gMRSA1.0
7gE. coli2.0
7gK. pneumoniae1.5
7gP. aeruginosa3.0
7gA. baumannii4.0

The compounds exhibited a range of MIC values, indicating their effectiveness against various bacterial strains.

Anti-inflammatory Activity

The compound's structural features suggest potential as a COX-2 inhibitor, which is crucial in the treatment of inflammation-related conditions. A study found that similar compounds displayed selective inhibition of COX-2 over COX-1, with selectivity indices significantly higher than traditional anti-inflammatory drugs like indomethacin .

Table 2: COX-2 Inhibition Potency

CompoundIC50 (µM)Selectivity Index (SI)
7a0.10132
7g0.2575
Indomethacin0.790.079

These results indicate that the synthesized compounds could provide safer alternatives for managing inflammation due to their preferential targeting of COX-2.

Cytotoxicity

The safety profile of these compounds is essential for therapeutic applications. In vitro studies have shown that certain derivatives exhibit low cytotoxicity against human embryonic kidney cells, with therapeutic doses being significantly lower than cytotoxic concentrations .

Table 3: Cytotoxicity Data

CompoundCC50 (µg/mL)Therapeutic Dose (µg/mL)
7a>32<16
7g>32<4
Control (Ceftriaxone)>32<16

This data suggests that the compounds are well-tolerated by human cells at therapeutic doses.

Study on Antimicrobial Efficacy

A comprehensive study conducted on various synthesized derivatives demonstrated that compound 7g showed remarkable antibacterial efficacy against multiple strains of bacteria, establishing it as a lead candidate for further development . The study emphasized the importance of structural modifications in enhancing antibacterial activity.

Study on COX Inhibition

Another research highlighted the selectivity of synthesized compounds towards COX-2 inhibition compared to COX-1, supporting their potential use in treating inflammatory diseases with reduced side effects . The findings indicate that these compounds could be developed into safer anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, electronic properties, and inferred bioactivity:

4-[(4-Chlorobenzyl)(Methylsulfonyl)Amino]-N-(4-Fluorophenyl)Benzamide ()

  • Core Structure : Benzamide.
  • Substituents: Methylsulfonyl amino group at position 4, substituted with a 4-chlorobenzyl chain. N-linked 4-fluorophenyl group.
  • Key Differences: The sulfonyl group is part of an amino side chain rather than directly attached to the benzene. The 4-chlorobenzyl group introduces a larger hydrophobic moiety compared to the target’s (4-fluorophenyl)sulfanylmethyl.
  • Implications :
    • Increased steric bulk may reduce membrane permeability but enhance receptor specificity.
    • The chlorobenzyl group could alter metabolic stability compared to the fluorophenyl-sulfanyl group .

N-(4-Chlorophenyl)-2-(Methylsulfanyl)Benzenecarboxamide ()

  • Core Structure : Benzenecarboxamide.
  • Substituents :
    • Methylsulfanyl (SMe) at position 2.
    • N-linked 4-chlorophenyl.
  • Key Differences :
    • Sulfanyl vs. Sulfonyl : The SMe group is less electron-withdrawing than SO₂CH₃, reducing ring polarization.
    • Positional isomerism (2-SMe vs. 2-Cl/4-SO₂CH₃) may lead to divergent binding modes.
  • Implications: Higher lipophilicity from SMe could improve absorption but reduce solubility.

4-Methyl-N-{2,2,2-Trichloro-1-[(4-Chlorophenyl)Sulfonyl]Ethyl}Benzamide ()

  • Core Structure : Benzamide.
  • Substituents :
    • Trichloroethyl group with a 4-chlorophenylsulfonyl moiety on the N-substituent.
  • Key Differences: Sulfonyl group is part of a bulky, chlorinated side chain rather than on the aromatic ring.
  • Implications :
    • Enhanced steric hindrance may limit interaction with flat binding pockets.
    • Multiple chlorine atoms could increase toxicity risks .

N-(4-Chlorophenyl)-4-[(2-Chlorophenyl)Methyl-Methylsulfonyl-Amino]Benzamide ()

  • Core Structure : Benzamide.
  • Substituents: Methylsulfonyl amino group substituted with a 2-chlorophenylmethyl chain. N-linked 4-chlorophenyl.
  • Dual chlorine atoms may enhance electron withdrawal but reduce solubility.
  • Implications :
    • Ortho-substitution could disrupt planar binding to enzymes like cyclooxygenase or carbonic anhydrase.
    • Synergistic electronic effects from Cl and SO₂ groups might amplify reactivity .

Structural and Functional Analysis Table

Compound Name Core Key Substituents Functional Groups Inferred Bioactivity Reference
Target Compound Benzenecarboxamide 2-Cl, 4-SO₂CH₃, N-(4-{[(4-FC₆H₄)S]CH₂}Ph) Cl, SO₂CH₃, S-C₆H₄F Antimicrobial/Enzyme inhibition N/A
4-[(4-ClBz)(MeSO₂)N]-N-(4-FPh)Bzamide Benzamide 4-(MeSO₂N-CH₂C₆H₄Cl), N-4-FPh SO₂N, Cl, F Receptor-targeted agents
N-(4-ClPh)-2-(MeS)Bzamide Benzenecarboxamide 2-SMe, N-4-ClPh SMe, Cl Improved lipophilicity
4-Me-N-{CCl₃-CH₂(4-ClPhSO₂)}Bzamide Benzamide N-(CCl₃-CH₂SO₂C₆H₄Cl) SO₂, Cl (×3) High metabolic stability
N-(4-ClPh)-4-[(2-ClPhCH₂)MeSO₂N]Bzamide Benzamide 4-(MeSO₂N-CH₂C₆H₃Cl-2), N-4-ClPh SO₂N, Cl (×2) Steric hindrance effects

Research Findings and Implications

  • Halogen Interactions : The 4-fluorophenyl group may engage in halogen bonding, a feature absent in chlorophenyl-substituted analogs, possibly enhancing target affinity .
  • Steric Considerations : Bulky N-substituents (e.g., trichloroethyl in ) reduce conformational flexibility, whereas the target’s (4-fluorophenyl)sulfanylmethyl balances bulk and flexibility .
  • Metabolic Stability : Fluorine and sulfonyl groups in the target may confer resistance to oxidative metabolism compared to chlorinated analogs .

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